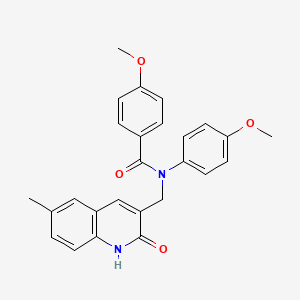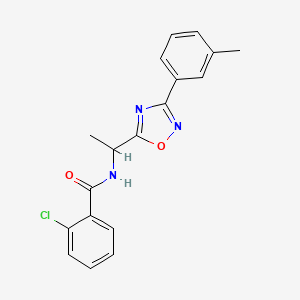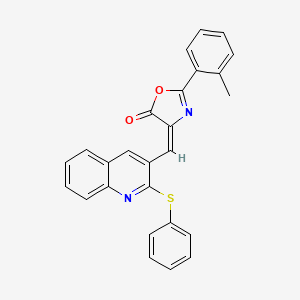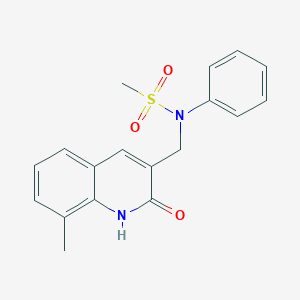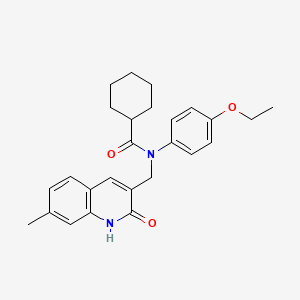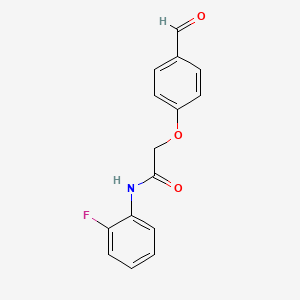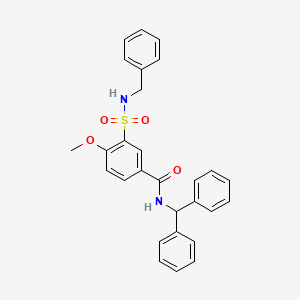
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide, also known as DEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DEAB is a sulfonamide derivative that has been extensively studied for its role in inhibiting the activity of aldehyde dehydrogenase (ALDH) enzymes.
Wirkmechanismus
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide acts as a competitive inhibitor of ALDH enzymes, binding to the active site of the enzyme and preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to the accumulation of toxic aldehydes, which can induce apoptosis in cancer cells and promote stem cell differentiation.
Biochemical and Physiological Effects:
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the enhancement of stem cell repopulating capacity, and the induction of apoptosis in cancer cells. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has several advantages for lab experiments, including its specificity for ALDH enzymes and its ability to selectively inhibit the activity of these enzymes. However, 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.
Zukünftige Richtungen
There are several future directions for 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide research, including the development of more potent and selective inhibitors of ALDH enzymes, the identification of novel therapeutic applications for 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide, and the investigation of the molecular mechanisms underlying its activity. Additionally, the use of 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide in combination with other chemotherapeutic agents may provide a promising strategy for enhancing the efficacy of cancer treatment.
Synthesemethoden
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethylamine and sodium sulfite to yield the sulfonamide derivative. Finally, the resulting compound is treated with propargyl bromide to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, stem cell biology, and developmental biology. In cancer research, 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has been shown to inhibit the activity of ALDH enzymes, which are responsible for the detoxification of chemotherapeutic agents. This inhibition leads to increased sensitivity of cancer cells to chemotherapy, making 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide a promising candidate for cancer treatment.
In stem cell biology, 3-(diethylsulfamoyl)-4-methoxy-N-(prop-2-en-1-yl)benzamide has been used to selectively inhibit the activity of ALDH enzymes in hematopoietic stem cells, leading to the identification of a subpopulation of cells with enhanced repopulating capacity. This finding has significant implications for the field of regenerative medicine, as it provides a potential strategy for enhancing the efficacy of stem cell therapies.
Eigenschaften
IUPAC Name |
N-benzhydryl-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-34-25-18-17-24(19-26(25)35(32,33)29-20-21-11-5-2-6-12-21)28(31)30-27(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,27,29H,20H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULEZFTHFCQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

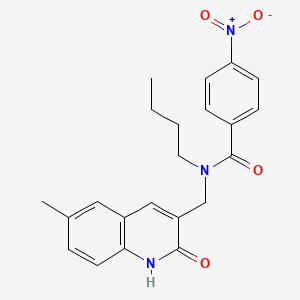
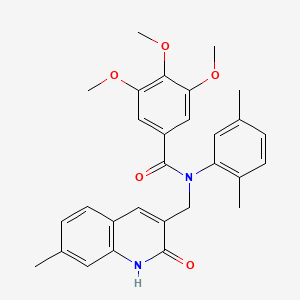
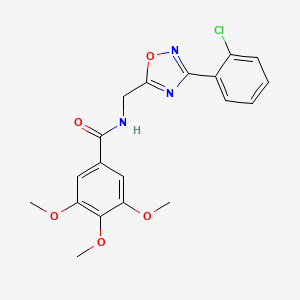
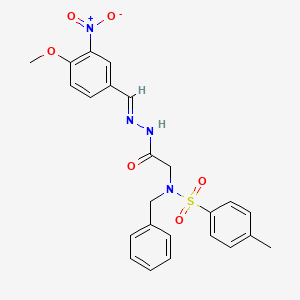
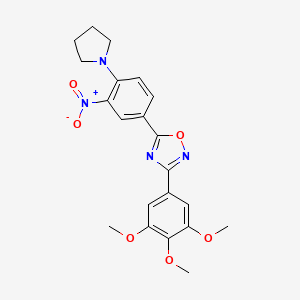
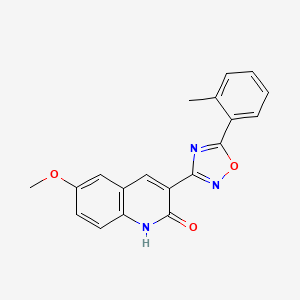
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7686436.png)
![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)
